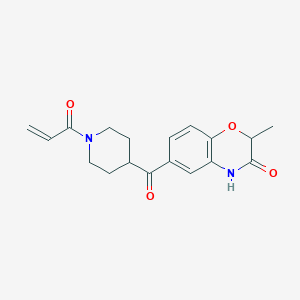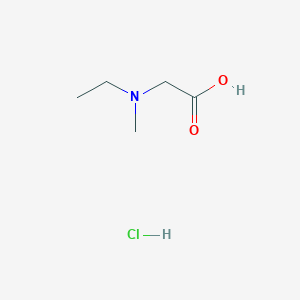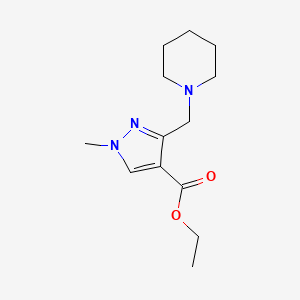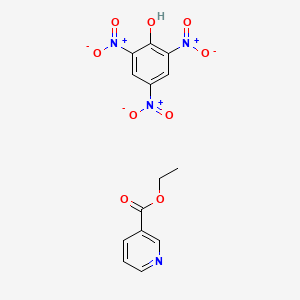![molecular formula C11H18ClNO3 B2762406 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone CAS No. 2411283-90-2](/img/structure/B2762406.png)
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone, also known as CNO, is a chemical compound that is widely used in scientific research. This compound has gained popularity in recent years due to its unique properties and potential applications in various fields of research.
作用機序
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone activates DREADDs by binding to a specific site on the receptor. This binding induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways leads to the activation or inhibition of specific neurons, depending on the type of DREADD used.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to have a wide range of biochemical and physiological effects. These effects are dependent on the type of DREADD used and the specific neurons that are activated. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to modulate neuronal activity, alter synaptic plasticity, and regulate various physiological processes such as feeding behavior and anxiety.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in lab experiments is its selectivity for specific neurons. This allows researchers to study the function of specific neurons in the brain without affecting other neurons or systems. However, one of the limitations of using 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is its potential for off-target effects. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to activate other receptors in addition to DREADDs, which can lead to unwanted effects.
将来の方向性
There are several future directions for the use of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in scientific research. One area of interest is the development of new DREADDs that are more selective and have fewer off-target effects. Another area of interest is the use of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in the treatment of various neurological and psychiatric disorders. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to have potential therapeutic effects in animal models of depression, anxiety, and addiction. Further research is needed to determine the safety and efficacy of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in humans.
Conclusion:
In conclusion, 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is a chemical compound that is widely used in scientific research. Its unique properties and potential applications in various fields of research make it an important tool for studying the function of specific neurons in the brain. While there are limitations to its use, the future directions for the use of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in scientific research are promising.
合成法
The synthesis of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone involves the reaction of 2-chloroacetyl chloride with 4-(oxolan-3-yloxy)piperidine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone.
科学的研究の応用
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is widely used in scientific research as a tool to activate specific neurons in the brain. This compound is used in optogenetics, a technique that involves using light to control the activity of neurons. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is used to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered receptors that can be selectively activated by 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone. This technique allows researchers to study the function of specific neurons in the brain and their role in various physiological and pathological processes.
特性
IUPAC Name |
2-chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c12-7-11(14)13-4-1-9(2-5-13)16-10-3-6-15-8-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQZUWVHGGBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2CCOC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2762325.png)

![3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2762327.png)

![4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2762333.png)
![2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2762335.png)
![N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2762336.png)




![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2762346.png)